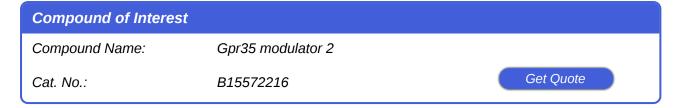


GPR35 Modulator Binding Affinity and Kinetics:

A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of modulators targeting the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and pain, making it an attractive therapeutic target.[1][2] This document details the receptor's signaling pathways, summarizes quantitative data for various modulators, outlines key experimental protocols, and provides visual workflows to facilitate a deeper understanding of GPR35 pharmacology.

Core Signaling Pathways of GPR35

GPR35 is a pleiotropic receptor that couples to multiple G protein subtypes and can also initiate signaling through β -arrestin pathways. The primary signaling cascades are mediated by $G\alpha i/o$, $G\alpha 12/13$, and β -arrestin.[1][3][4] Upon agonist binding, GPR35 can engage:

- Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is involved in modulating inflammatory responses.[4]
- Gα12/13 proteins, which can influence cell morphology and motility through the activation of RhoA.[2]



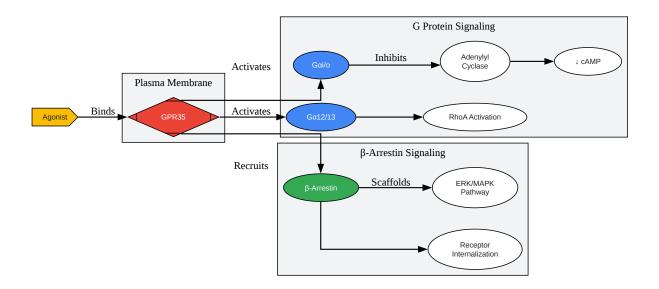




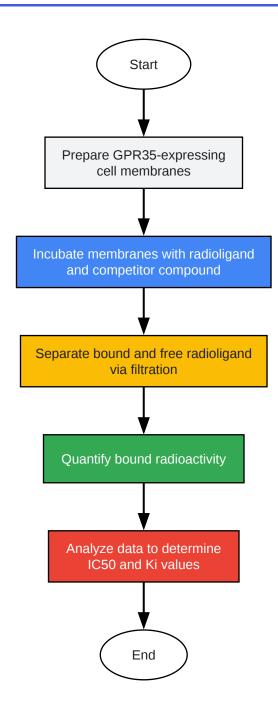
• β-arrestin, which can be recruited to the activated receptor.[4] This interaction not only leads to receptor desensitization and internalization but also acts as a scaffold for other signaling pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, often in a G protein-independent manner.[3][4]

The signaling outcome can be complex and context-dependent, with GPR35 demonstrating both pro- and anti-inflammatory effects in different cellular and tissue environments.[3][4]

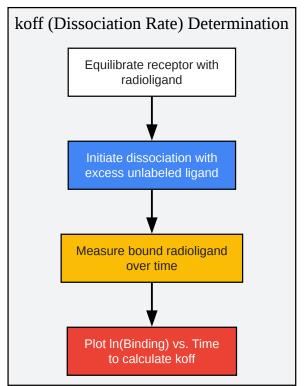


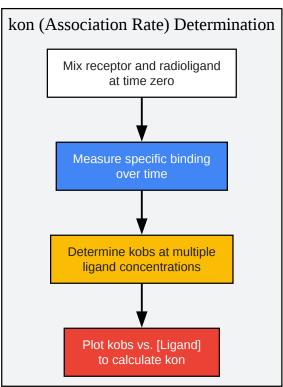












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